4-Bromo-N-isobutyl-2-nitro-n-(pentan-3-yl)aniline
Description
4-Bromo-N-isobutyl-2-nitro-N-(pentan-3-yl)aniline is a substituted aniline derivative characterized by a bromine atom at the para position (C4), a nitro group at the ortho position (C2), and two alkyl substituents on the nitrogen atom: an isobutyl group and a pentan-3-yl group. This compound belongs to the class of diarylamines, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.
The synthesis of such compounds typically involves nucleophilic aromatic substitution (NAS) or Ullmann-type coupling reactions. For instance, bromination of aromatic amines (as described in ) often employs bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve regioselectivity . The bulky isobutyl and pentan-3-yl groups likely influence the compound’s solubility and steric hindrance, affecting its reactivity in subsequent transformations.
Properties
IUPAC Name |
4-bromo-N-(2-methylpropyl)-2-nitro-N-pentan-3-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O2/c1-5-13(6-2)17(10-11(3)4)14-8-7-12(16)9-15(14)18(19)20/h7-9,11,13H,5-6,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHRBYSKVKOIGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N(CC(C)C)C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetylation
Procedure :
Alternative Protecting Groups
-
Boc (tert-butoxycarbonyl) : Used in industrial settings for easier deprotection.
-
Benzyl Groups : Less common due to harsh deprotection conditions.
Nitration of the Aromatic Ring
Nitration introduces the nitro group at the ortho position relative to the protected amine.
Nitration Conditions
Regioselectivity
-
The acetyl group directs nitration to the ortho position (C2).
-
Para nitration is suppressed due to steric and electronic effects.
Bromination at the Para Position
Bromination targets the para position (C4) relative to the nitro group.
Bromination Methods
Selectivity Considerations
Alkylation of the Amine
The final step involves introducing isobutyl and pentan-3-yl groups via N-alkylation.
Sequential Alkylation
Step 1: Isobutyl Group Introduction
Step 2: Pentan-3-yl Group Introduction
One-Pot Alkylation
Industrial-Scale Production
Continuous-Flow Reactors
Purification Techniques
Comparative Analysis of Methods
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Nitration Yield | 85–90% | 92–95% |
| Bromination Time | 4–6 hours | 2–3 hours |
| Alkylation Cost | High (precious metals) | Low (PTC) |
| Purity | 97–98% | >99% |
Challenges and Solutions
Steric Hindrance
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-isobutyl-2-nitro-n-(pentan-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the bromine atom can introduce various functional groups .
Scientific Research Applications
Pharmaceutical Applications
Active Pharmaceutical Ingredient (API)
The compound is being investigated as a potential API due to its bioactive properties. Its structure suggests it may interact with biological systems effectively, making it a candidate for drug formulation. Research has indicated that compounds with similar structures exhibit anti-inflammatory and analgesic effects, which could be relevant for therapeutic uses in pain management and inflammation reduction .
Case Study: Synthesis of Related APIs
A notable case study involves the use of continuous-flow chemistry for synthesizing related APIs like ibuprofen. The methodology demonstrated high throughput and efficiency, suggesting that similar approaches could be applied to synthesize this compound in an industrial setting, optimizing production while reducing costs .
Reagent in Organic Synthesis
this compound can serve as a reagent in various organic synthesis reactions. Its bromine atom allows for nucleophilic substitution reactions, which are pivotal in creating more complex molecules. This property is valuable in the synthesis of pharmaceuticals and agrochemicals .
Case Study: Use as a Building Block
In a recent study, similar compounds were utilized as building blocks for synthesizing complex organic molecules through multi-step reactions involving nucleophilic substitutions and electrophilic additions. The efficiency of these reactions highlights the potential utility of this compound as a versatile intermediate in synthetic pathways .
Mechanism of Action
The mechanism of action of 4-Bromo-N-isobutyl-2-nitro-n-(pentan-3-yl)aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom and alkyl groups influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-Bromo-N-isobutyl-2-nitro-N-(pentan-3-yl)aniline can be contextualized against related brominated and nitro-substituted anilines. Below is a detailed comparison:
Structural Analogues
Key Differences and Trends
Substituent Effects on Reactivity: The nitro group at C2 in the target compound deactivates the aromatic ring, directing further electrophilic substitution to the meta position. This contrasts with 4-Bromo-N,N-dimethyl-3-nitroaniline (NO₂ at C3), where the nitro group ortho to bromine may enhance polarizability . N-Alkyl Groups: The isobutyl and pentan-3-yl substituents introduce significant steric bulk compared to smaller groups (e.g., methyl in ). This reduces solubility in polar solvents but may improve stability in hydrophobic environments.
Crystallographic Behavior :
- Compounds like 4-Bromo-N-(2-nitrophenyl)benzamide () and N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () exhibit planar conformations and hydrogen-bonded dimers. The target compound’s larger N-alkyl groups may disrupt such packing, leading to less ordered crystalline structures .
Biological and Chemical Applications :
- Nitroanilines with methyl groups (e.g., 4-Bromo-2,3-dimethyl-6-nitroaniline) are leveraged as herbicides, while brominated anilines with amide linkages () serve as ligands or intermediates. The target compound’s dual N-alkylation may render it suitable for catalytic applications or as a building block in drug discovery .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Substituent Impact on Reactivity
Biological Activity
4-Bromo-N-isobutyl-2-nitro-n-(pentan-3-yl)aniline is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, synthesizes existing research findings, and discusses its mechanisms of action, structure-activity relationships, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a bromine atom, a nitro group, and an isobutyl side chain, which contribute to its unique biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 340.23 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, potentially providing anti-inflammatory effects. Additionally, the nitro group may facilitate redox reactions, enhancing the compound's reactivity with biological macromolecules.
Antimicrobial Properties
Several studies have indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance:
- Bacterial Activity : The compound showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
- Fungal Activity : It also demonstrated antifungal properties against Candida albicans, indicating potential applications in treating fungal infections.
Cytotoxicity and Cancer Research
Research has explored the cytotoxic effects of this compound on various cancer cell lines. In vitro studies revealed:
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 25 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines.
These results suggest that this compound may have potential as a chemotherapeutic agent, warranting further investigation into its mechanism of action in cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of aniline derivatives often correlates with their structural features. The presence of the bromine atom and nitro group appears critical for enhancing activity. Modifications to the side chains can significantly affect potency:
- Isobutyl Group : Enhances lipophilicity, aiding cell membrane penetration.
- Nitro Group : Increases electrophilicity, potentially facilitating interactions with nucleophiles in biological systems.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study assessed the antimicrobial efficacy of various aniline derivatives, including this compound. Results indicated that this compound had one of the highest zones of inhibition against tested bacterial strains compared to other derivatives. -
Cytotoxicity Evaluation :
In another study focusing on cancer cell lines, the compound was evaluated for its cytotoxic effects. It was found to induce apoptosis in MCF-7 cells through a mechanism involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.
Q & A
Basic: What synthetic strategies are typically employed to prepare multi-substituted aniline derivatives like 4-Bromo-N-isobutyl-2-nitro-N-(pentan-3-yl)aniline?
Answer:
The synthesis of such compounds often involves sequential functionalization of the aniline core. A typical route includes:
Protection of the amine group (e.g., acetylation) to direct electrophilic substitution .
Nitration at the ortho position due to the activating effect of the amine group.
Bromination at the para position, leveraging the directing effects of the nitro group .
Alkylation with isobutyl and pentan-3-yl groups via nucleophilic substitution or reductive amination, requiring careful control of steric hindrance .
Key intermediates include bromonitroaniline derivatives (e.g., 4-Bromo-3-nitroaniline, CAS 53324-38-2), which are commercially available .
Advanced: How can steric effects from the isobutyl and pentan-3-yl substituents influence reaction efficiency during alkylation?
Answer:
The bulky isobutyl and pentan-3-yl groups can hinder nucleophilic attack during alkylation. Strategies to mitigate this include:
- Using polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Employing phase-transfer catalysts to enhance reaction rates in biphasic systems.
- Sequential alkylation: Introducing smaller substituents first (e.g., pentan-3-yl) before larger ones (isobutyl) .
Reaction monitoring via TLC or HPLC is critical to optimize yields .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns and alkyl chain integration.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected MW: ~370–380 g/mol).
- Melting Point Analysis : Compare with literature values (e.g., 128–132°C for 4-Bromo-3-nitroaniline ).
- HPLC : Assess purity (>97% as per commercial standards for similar compounds ).
Advanced: How should researchers resolve discrepancies in reported physical properties (e.g., melting points) for this compound?
Answer:
Contradictions often arise from:
- Polymorphism : Different crystalline forms can exhibit varying melting points. Use DSC to identify polymorphs.
- Impurity profiles : Trace solvents or byproducts (e.g., unreacted intermediates) may lower observed melting points. Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography .
- Moisture sensitivity : Hygroscopic samples require strict storage at 0–6°C, as noted for related bromoanilines .
Basic: What factors govern regioselectivity during nitration and bromination steps in such syntheses?
Answer:
- Nitration : The amine group (protected as acetanilide) directs nitration to the ortho position. Strongly acidic conditions (HSO/HNO) enhance selectivity .
- Bromination : The nitro group (a meta-director) positions bromine at the para position relative to the amine. FeBr catalysis is often used .
Advanced: How can computational modeling aid in predicting electronic effects of substituents in this compound?
Answer:
- DFT Calculations : Predict electron density maps to identify reactive sites (e.g., nitro group’s electron-withdrawing effect reduces amine basicity).
- Molecular Dynamics (MD) : Simulate steric interactions between substituents to optimize synthetic routes .
- QSAR Studies : Correlate substituent electronic parameters (Hammett constants) with experimental reactivity data .
Basic: What precautions are necessary for handling and storing this compound?
Answer:
- Storage : Store at 0–6°C in amber vials to prevent degradation, as recommended for brominated anilines .
- Handling : Use inert atmospheres (N) during reactions to avoid oxidation of the amine group.
- Waste Disposal : Brominated byproducts require neutralization (e.g., with NaHCO) before disposal .
Advanced: What strategies can improve yields in multi-step syntheses of this compound?
Answer:
- Intermediate Isolation : Purify after each step (e.g., column chromatography for bromonitroaniline intermediates ).
- Catalytic Optimization : Use Pd-based catalysts for coupling steps (e.g., Buchwald-Hartwig amination for N-alkylation).
- DoE (Design of Experiments) : Systematically vary temperature, solvent, and stoichiometry to identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
